molecular formula C17H19NO B053901 N-benzyl-N-methyl-3-phenylpropanamide CAS No. 61751-42-6

N-benzyl-N-methyl-3-phenylpropanamide

Cat. No. B053901
CAS RN: 61751-42-6
M. Wt: 253.34 g/mol
InChI Key: RPBRKAIJZNHIOD-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-3-phenylpropanamide, also known as benzylphenylacetamide (BZPAA), is an organic compound that has gained attention due to its potential therapeutic applications. BZPAA is a derivative of phenylacetamide and has a benzyl and methyl group attached to the nitrogen and carbon atoms, respectively. The compound has been synthesized using various methods and has been studied extensively for its pharmacological properties.

Mechanism Of Action

The mechanism of action of BZPAA is not fully understood, but studies suggest that the compound may act by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. BZPAA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and histone deacetylases (HDACs), enzymes involved in cancer cell growth.

Biochemical And Physiological Effects

BZPAA has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of inflammation. The compound has also been shown to have analgesic effects and may be useful in the treatment of pain.

Advantages And Limitations For Lab Experiments

BZPAA has several advantages for lab experiments, including its potential therapeutic applications and its ability to inhibit cancer cell growth and inflammation. However, the compound also has limitations, including its toxicity and potential side effects.

Future Directions

There are several future directions for the study of BZPAA, including the development of more efficient synthesis methods, the investigation of its potential as an anti-cancer agent, and the exploration of its mechanism of action. Additionally, further research is needed to determine the safety and efficacy of BZPAA for use in humans.
In conclusion, BZPAA is a promising compound that has gained attention for its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its pharmacological properties. BZPAA has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and inflammation. Further research is needed to determine the safety and efficacy of BZPAA for use in humans and to explore its potential as an anti-cancer agent.

Synthesis Methods

BZPAA can be synthesized using several methods, including the reaction of benzyl chloride with N-methylphenylacetamide, the reaction of benzylamine with N-methylphenylacetamide, and the reaction of benzyl chloride with N-methylphenylalanine. The synthesis of BZPAA using benzylamine and N-methylphenylacetamide has been reported to be the most efficient method.

Scientific Research Applications

BZPAA has been studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. BZPAA has also been shown to have analgesic and anti-inflammatory effects, making it a potential treatment for pain and inflammation.

properties

CAS RN

61751-42-6

Product Name

N-benzyl-N-methyl-3-phenylpropanamide

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-benzyl-N-methyl-3-phenylpropanamide

InChI

InChI=1S/C17H19NO/c1-18(14-16-10-6-3-7-11-16)17(19)13-12-15-8-4-2-5-9-15/h2-11H,12-14H2,1H3

InChI Key

RPBRKAIJZNHIOD-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CCC2=CC=CC=C2

Origin of Product

United States

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